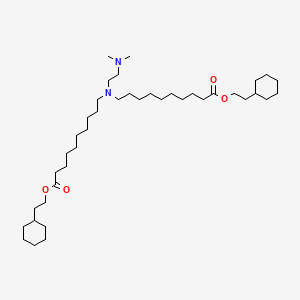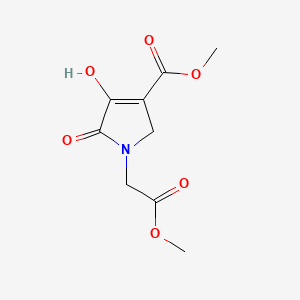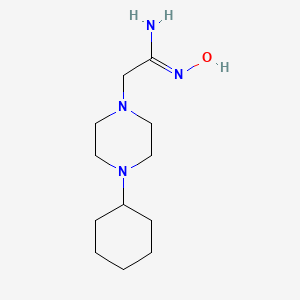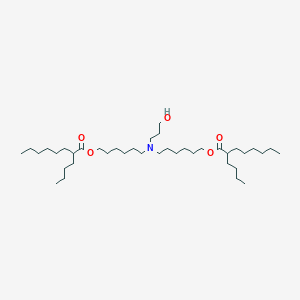
Bis(2-cyclohexylethyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-cyclohexylethyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a molecular formula of C40H80N2O4
Vorbereitungsmethoden
The synthesis of Bis(2-cyclohexylethyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves multiple steps. The synthetic route typically includes the reaction of decanoic acid with 2-(dimethylamino)ethylamine to form an intermediate, which is then reacted with 2-cyclohexylethyl bromide under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Bis(2-cyclohexylethyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(2-cyclohexylethyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(2-cyclohexylethyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Bis(2-cyclohexylethyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can be compared with similar compounds such as:
Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate): This compound has a similar structure but different alkyl groups, leading to variations in its properties and applications.
N,N′-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b′]dithiophene Diimides: This compound is used in organic semiconductors and has different electronic properties compared to Bis(2-cyclohexylethyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate).
The uniqueness of Bis(2-cyclohexylethyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) lies in its specific structural features and the resulting properties that make it suitable for various applications.
Eigenschaften
Molekularformel |
C40H76N2O4 |
|---|---|
Molekulargewicht |
649.0 g/mol |
IUPAC-Name |
2-cyclohexylethyl 10-[[10-(2-cyclohexylethoxy)-10-oxodecyl]-[2-(dimethylamino)ethyl]amino]decanoate |
InChI |
InChI=1S/C40H76N2O4/c1-41(2)33-34-42(31-21-11-7-3-5-9-19-27-39(43)45-35-29-37-23-15-13-16-24-37)32-22-12-8-4-6-10-20-28-40(44)46-36-30-38-25-17-14-18-26-38/h37-38H,3-36H2,1-2H3 |
InChI-Schlüssel |
DGSGJFPDKHGTQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(CCCCCCCCCC(=O)OCCC1CCCCC1)CCCCCCCCCC(=O)OCCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
![[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366900.png)
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)


![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)


